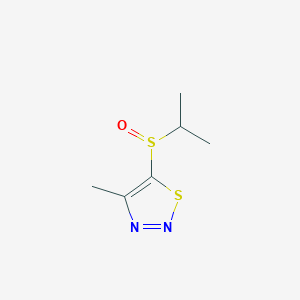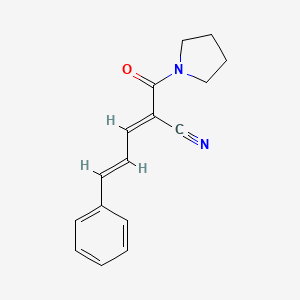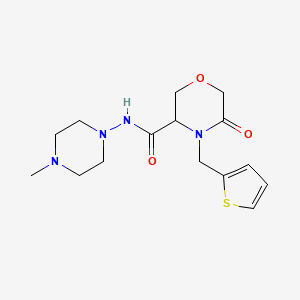![molecular formula C19H20N2O3 B2753163 1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine CAS No. 898438-81-8](/img/structure/B2753163.png)
1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is a chemical compound with the linear formula C17H20N2O2S . It has a molecular weight of 316.425 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is defined by its linear formula C17H20N2O2S . More detailed structural information, such as 3D models or 2D diagrams, is not available in the current search results.Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzyme Interactions
One significant area of application involves the study of metabolic pathways and enzyme interactions. For example, research on Lu AA21004, a novel antidepressant, has elucidated its oxidative metabolism pathways, identifying cytochrome P450 enzymes responsible for its metabolism. This research provides critical insights into the drug's pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).
Ligand Design for Receptors
Piperazine derivatives have been explored as ligands for various receptors, indicating their potential in therapeutic applications. Studies have synthesized and characterized piperazine analogues targeting melanocortin receptors, demonstrating their selectivity and activity, which could be beneficial for developing new therapeutic agents (Mutulis et al., 2004).
Anticoagulant Properties
Research into N,N-dialkylated piperazine derivatives has revealed potent factor Xa inhibitors, showing promise in anticoagulant therapy. This indicates piperazine compounds' potential role in treating thrombotic disorders, albeit with considerations for their bioavailability (Jia et al., 2004).
Central Nervous System Therapeutics
The central pharmacological activities of piperazine derivatives have been explored, particularly their roles in antipsychotic, antidepressant, and anxiolytic drugs. This research underscores the versatility of piperazine compounds in addressing various central nervous system disorders, highlighting their therapeutic potential (Brito et al., 2018).
Antimicrobial and Antioxidant Activities
Studies on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have shown significant antimicrobial and moderate antioxidant activities, suggesting their utility in combating microbial infections and oxidative stress (Mallesha & Mohana, 2011).
Anti-malarial Agents
The anti-malarial activity of certain piperazine derivatives has been demonstrated through crystal structure analysis, providing a basis for the development of new anti-malarial therapeutics. This research highlights the importance of molecular structure in determining biological activity and the potential of piperazine compounds in malaria treatment (Cunico et al., 2009).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-9-10-16(12-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQDXNICCAPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2753080.png)

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2753082.png)

![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753088.png)
![N-(4-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2753089.png)


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2753094.png)


![4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2753098.png)
![(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid](/img/structure/B2753102.png)
